molecular formula C12H15N3 B6258182 4-{1H-pyrrolo[2,3-c]pyridin-3-yl}piperidine CAS No. 446020-74-2

4-{1H-pyrrolo[2,3-c]pyridin-3-yl}piperidine

Cat. No.: B6258182
CAS No.: 446020-74-2
M. Wt: 201.27 g/mol
InChI Key: BESGNGHOVVYHFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{1H-pyrrolo[2,3-c]pyridin-3-yl}piperidine (CAS 149692-82-0) is a heteroaromatic piperidine derivative of significant interest in medicinal chemistry and drug discovery. This compound features a fused pyrrolopyridine scaffold, a structure known for its similarity to purine bases in DNA, which allows it to interact effectively with a variety of enzymatic targets . This scaffold is frequently investigated in oncology research, particularly in the development of ATP-competitive kinase inhibitors . For instance, closely related pyrrolo[2,3-d]pyrimidine analogs have been developed into potent, nanomolar-range inhibitors of Protein Kinase B (PKB/Akt), a key regulator of cell proliferation and survival pathways often deregulated in cancers . The piperidine moiety serves as a critical linker, enabling strategic substitution to optimize binding affinity, selectivity, and pharmacokinetic properties . Researchers utilize this chemical building block to explore treatments for various disorders, and its structural framework is featured in patented compounds targeting inflammatory and neoplastic diseases . As a versatile intermediate, this compound provides a core template for the synthesis of novel bioactive molecules, supporting advanced research in hit-to-lead optimization and structure-activity relationship (SAR) studies. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

446020-74-2

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

3-piperidin-4-yl-1H-pyrrolo[2,3-c]pyridine

InChI

InChI=1S/C12H15N3/c1-4-13-5-2-9(1)11-7-15-12-8-14-6-3-10(11)12/h3,6-9,13,15H,1-2,4-5H2

InChI Key

BESGNGHOVVYHFJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CNC3=C2C=CN=C3

Purity

95

Origin of Product

United States

Synthetic Methodologies for 4 1h Pyrrolo 2,3 C Pyridin 3 Yl Piperidine and Its Analogues

Retrosynthetic Analysis of the 4-{1H-pyrrolo[2,3-c]pyridin-3-yl}piperidine Core Structure

A retrosynthetic analysis of the target molecule, this compound, suggests several logical disconnections. The most apparent strategy involves severing the C3-C4' bond that links the pyrrolopyridine and piperidine (B6355638) rings. This approach leads to two primary synthons: a 1H-pyrrolo[2,3-c]pyridin-3-yl unit (or a precursor thereof, such as a 3-halo or 3-boronate derivative) and a piperidin-4-yl fragment (which could be a metallic or organoboron reagent).

Further disconnection of the 1H-pyrrolo[2,3-c]pyridine core itself points toward substituted pyridine (B92270) precursors. For instance, a common approach for azaindole synthesis involves cyclization from a suitably functionalized aminopyridine, suggesting a 3-amino-4-substituted pyridine as a key starting material. The pyrrole (B145914) ring can be constructed through various classical indole (B1671886) syntheses, adapted for the pyridine core.

This analysis highlights three key strategic challenges:

The regioselective construction of the 1H-pyrrolo[2,3-c]pyridine isomer from among other possible pyrrolopyridine isomers.

The synthesis of a piperidine ring with appropriate functionalization at the 4-position to enable coupling.

The efficient and regioselective coupling of these two heterocyclic fragments.

Classical and Contemporary Synthetic Routes to this compound

Synthetic routes to the title compound and its analogues can be broadly categorized by the order in which the heterocyclic systems are constructed and joined.

The synthesis of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is well-documented, and many of these methods can be adapted for the [2,3-c] isomer. Classical methods include modifications of the Madelung and Fischer indole syntheses. rsc.org Contemporary approaches often rely on transition-metal-catalyzed cyclizations of appropriately substituted pyridines. For example, a Sonogashira coupling of a 3-amino-4-chloropyridine (B21944) with a terminal alkyne, followed by a palladium- or copper-catalyzed intramolecular cyclization, can yield the desired pyrrolopyridine core.

Another powerful strategy involves the annulation of a pyrrole ring onto a pre-existing pyridine structure. This can be achieved through a variety of multi-component reactions or cascade sequences. nih.govscielo.org.mx For instance, the reaction of 6-amino-1,3-dimethyluracil (B104193) with aurones promoted by I2/DMSO can lead to pyrrolo[2,3-d]pyrimidine derivatives, showcasing a cascade annulation approach that could be conceptually adapted. nih.gov

Table 1: Selected Synthetic Strategies for Pyrrolopyridine Cores

MethodPrecursorsKey FeaturesReference
Modified Fischer SynthesisPyridine hydrazonesAcid-catalyzed cyclization; versatile for substituted derivatives. rsc.org
Madelung-type SynthesisN-acyl-aminopyridinesIntramolecular cyclization using a strong base at high temperatures. rsc.org
Palladium-catalyzed Cross-Coupling/CyclizationHalogenated aminopyridines and alkynesHigh efficiency and functional group tolerance. Leads to C2-substituted pyrrolopyridines. nih.gov
Cascade AnnulationAminopyrimidines and electron-deficient alkenesOne-pot formation of the bicyclic system; high atom economy. nih.gov

The piperidine ring is a ubiquitous feature in pharmaceuticals, and numerous methods for its synthesis and functionalization exist. mdpi.comresearchgate.netwikipedia.org For the synthesis of this compound, the piperidine moiety is typically pre-formed and then attached to the pyrrolopyridine core.

Common routes to functionalized piperidines include:

Hydrogenation of Pyridine Derivatives : The catalytic hydrogenation of substituted pyridines is a direct method to access the corresponding piperidines. wikipedia.orgnih.gov This method often results in cis-diastereomers, which can be epimerized to the trans-isomers if desired. nih.gov

Intramolecular Cyclization : Various intramolecular reactions, such as reductive amination of amino-aldehydes or radical-mediated cyclizations, can form the piperidine ring. mdpi.comnih.gov Copper-promoted intramolecular carboamination of unactivated olefins is one such advanced method. nih.gov

Electroreductive Cyclization : A green and efficient method involves the electroreductive cyclization of an imine with a terminal dihaloalkane, which can be performed in a flow microreactor. nih.govresearchgate.net

Positional functionalization at C4 is crucial. This can be achieved by starting with a 4-substituted pyridine (e.g., 4-cyanopyridine (B195900) or pyridine-4-carboxylic acid) or by functionalizing the piperidine ring post-synthesis.

Modern synthetic chemistry relies heavily on transition-metal-catalyzed cross-coupling reactions to form C-C and C-N bonds between complex fragments. The final step in synthesizing the target molecule often involves such a reaction.

Suzuki-Miyaura Coupling : This reaction is a powerful tool for coupling a halogenated pyrrolopyridine (e.g., 3-bromo-1H-pyrrolo[2,3-c]pyridine) with a piperidin-4-ylboronic acid or ester. This strategy has been successfully employed in the synthesis of related C-6 substituted pyrrolo[2,3-d]pyrimidines. nih.govmdpi.com

Buchwald-Hartwig Amination : If the disconnection is made at the N1'-C4 bond of an aminopyrrolopyridine, this palladium-catalyzed reaction can be used to couple an amine (piperidine) with a halo-pyrrolopyridine. This is particularly relevant for analogues where the piperidine is attached via its nitrogen atom to the pyridine ring. nih.govnih.gov

Zincke Imine Strategy : A general strategy for N-(hetero)aryl piperidine synthesis involves a pyridine ring-opening and ring-closing approach via Zincke imine intermediates, which can be accessed from a wide variety of pyridines and anilines. chemrxiv.org

Synthesis of Key Intermediates and Precursors

The success of the total synthesis hinges on the efficient preparation of key building blocks. Based on the retrosynthetic analysis, two critical intermediates are the functionalized pyrrolopyridine core and the piperidine coupling partner.

Synthesis of 3-Halo-1H-pyrrolo[2,3-c]pyridines : A common route to these intermediates involves the construction of the 1H-pyrrolo[2,3-c]pyridine ring, followed by regioselective halogenation. Electrophilic halogenating agents such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) typically react at the electron-rich C3 position of the pyrrole ring. rsc.org Protection of the pyrrole nitrogen, often with a group like trimethylsilylethoxymethyl (SEM), is frequently employed to improve solubility and prevent side reactions during subsequent steps. nih.govnih.gov

Synthesis of Piperidin-4-ylboronic Esters : These coupling partners can be prepared from commercially available 4-piperidone. For example, conversion of the ketone to a vinyl triflate, followed by a palladium-catalyzed borylation reaction with bis(pinacolato)diboron, yields the corresponding N-protected piperidin-4-ylboronic ester.

Derivatization Strategies on the this compound Scaffold

Once the core scaffold is assembled, further derivatization can be performed to explore structure-activity relationships. Key positions for modification include the piperidine nitrogen, the pyrrole nitrogen, and any available positions on the pyridine ring.

N-Functionalization of the Piperidine Ring : The secondary amine of the piperidine ring is a versatile handle for introducing a wide range of substituents. Standard reactions include reductive amination, acylation, sulfonylation, and alkylation. These modifications can significantly impact the compound's physicochemical properties.

Substitution on the Pyrrolopyridine Ring : The pyrrole nitrogen (N1) can be alkylated or acylated. rsc.org Furthermore, if the pyridine ring contains a suitable leaving group (e.g., a halogen), additional substituents can be introduced via cross-coupling reactions. nih.govresearchgate.net For example, a chloro-substituent on the pyridine moiety can be displaced by various amines via Buchwald-Hartwig amination to generate diverse analogues. nih.gov

Table 2: Examples of Derivatization Reactions on Related Scaffolds

Scaffold PositionReaction TypeReagentsPurposeReference
Piperidine N-HAcylationAcid chlorides, Carboxylic acids/coupling agentsIntroduce amide functionality. nih.gov
Pyrrolopyridine C4-ClBuchwald-Hartwig AminationAmines, Pd catalyst, ligandIntroduce diverse amino substituents. nih.govnih.gov
Pyrrolopyridine C5-ISuzuki-Miyaura CouplingAryl/heteroaryl boronic acids, Pd catalystIntroduce aryl/heteroaryl groups. nih.gov
Pyrrole N-HProtection/AlkylationSEM-Cl, NaHProtect the N-H for subsequent reactions or introduce alkyl groups. nih.govresearchgate.net

Modifications on the Pyrrolopyridine Nitrogen (N1)

The nitrogen atom of the pyrrole ring (N1) in the 1H-pyrrolo[2,3-c]pyridine system is a common site for modification. Its derivatization can influence the electronic properties of the aromatic system and provide a vector for introducing diverse functional groups. Common modifications include alkylation, acylation, and the introduction of protecting groups.

The N1 position can be readily functionalized by deprotonation with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), followed by treatment with an electrophile. For instance, protecting the pyrrole nitrogen is often essential to facilitate subsequent reactions, such as metal-catalyzed cross-couplings. A widely used protecting group for this purpose is the 2-(trimethylsilyl)ethoxymethyl (SEM) group. This strategy has been successfully applied to the related 7-azaindole (B17877) (1H-pyrrolo[2,3-b]pyridine) scaffold, where the nitrogen is protected to enable selective functionalization at other positions of the heterocyclic core. ntnu.no The deprotection of the SEM group is typically achieved under acidic conditions.

Table 1: Representative N1-Modification Reaction

Reaction Type Reagents Purpose
SEM Protection SEM-Cl, NaH, DMF Protects the N1 position to allow for selective reactions elsewhere on the molecule. ntnu.no
N-Alkylation Alkyl halide, K₂CO₃, Acetone Introduces alkyl substituents at the N1 position.

Substitutions on the Piperidine Nitrogen and Carbon Positions

The piperidine moiety offers numerous opportunities for structural diversification, both at its nitrogen atom and on its carbon framework.

The secondary amine of the piperidine ring is a versatile handle for introducing a wide array of substituents. Standard synthetic transformations can be employed to generate libraries of analogues. These modifications include:

N-Alkylation and N-Arylation: The piperidine nitrogen can be alkylated using alkyl halides or subjected to reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride. N-arylation can be achieved through palladium-catalyzed Buchwald-Hartwig amination.

N-Acylation and N-Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides, typically in the presence of a base, yields the corresponding amides and sulfonamides, respectively.

Substitutions on the carbon atoms of the piperidine ring are most efficiently introduced by utilizing a pre-functionalized piperidine derivative during the initial synthesis of the core scaffold. This approach avoids the complexities of selectively functionalizing the C-H bonds of the piperidine ring at a later stage. By beginning the synthesis with substituted piperidines, such as 4-methylpiperidine, 4-hydroxypiperidine, or 4-aminopiperidine (B84694) derivatives, a variety of functionalities can be incorporated into the final molecule.

Table 2: Common Transformations of the Piperidine Nitrogen

Reaction Type Reagents Functional Group Introduced
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃ N-Alkyl
Acylation Acyl Chloride, Triethylamine N-Acyl (Amide)
Sulfonylation Sulfonyl Chloride, Pyridine N-Sulfonyl (Sulfonamide)

Functionalization of the Pyrrolopyridine Aromatic System

The aromatic pyrrolo[2,3-c]pyridine core can be functionalized to introduce substituents that can significantly alter the compound's biological and physical properties. A powerful and widely used strategy involves the initial halogenation of the aromatic ring, followed by palladium-catalyzed cross-coupling reactions.

Halogenated pyrrolopyridines, particularly bromo or chloro derivatives, serve as versatile intermediates. These can be prepared using standard halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The position of halogenation is dictated by the inherent reactivity of the 6-azaindole (B1212597) ring system.

Once halogenated, these intermediates become substrates for a variety of C-C and C-N bond-forming reactions:

Suzuki-Miyaura Coupling: This reaction is a highly effective method for forming carbon-carbon bonds by coupling the halo-pyrrolopyridine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov This allows for the introduction of a wide range of aryl and heteroaryl substituents onto the core structure. Highly active catalyst systems have been developed that are effective even for challenging nitrogen-containing heterocycles. ntnu.noorganic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the halo-pyrrolopyridine with primary or secondary amines. wikipedia.orgorganic-chemistry.org This methodology is a cornerstone of modern synthetic chemistry for accessing arylamines and has been successfully applied to various chloropyridines and related heterocyclic systems. ntnu.noresearchgate.netnih.gov The choice of palladium precursor and phosphine (B1218219) ligand is crucial for achieving high efficiency and broad substrate scope. wikipedia.org

These cross-coupling reactions can be performed with high chemoselectivity, allowing for the stepwise and controlled functionalization of the pyrrolopyridine aromatic system. ntnu.no

Table 3: Key Cross-Coupling Reactions for Aromatic Functionalization

Reaction Name Bond Formed Key Reagents
Suzuki-Miyaura Coupling C-C (Aryl/Heteroaryl) Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) organic-chemistry.orgnih.gov

Structure Activity Relationship Sar Studies of 4 1h Pyrrolo 2,3 C Pyridin 3 Yl Piperidine Derivatives

Impact of Piperidine (B6355638) Ring Substituents on Biological Activity, Potency, and Selectivity

Substituents on the piperidine ring of pyrrolopyridine derivatives play a pivotal role in defining their interaction with biological targets, thereby influencing potency and selectivity. Research into inhibitors of Protein Kinase B (PKB/Akt), using the closely related 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine core, provides significant insights. nih.govnih.gov

Initial studies identified 4-amino-4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine as a potent PKB inhibitor. nih.gov Optimization of the 4-position substituent showed that varying the benzyl (B1604629) group generally led to similar or slightly reduced affinity for PKB. However, these modifications had a pronounced effect on selectivity against the homologous kinase PKA. nih.gov For instance, introducing larger, lipophilic groups such as a 2,4-dichlorobenzyl or a 4-tert-butylbenzyl substituent at the 4-position of the piperidine amine resulted in a significant increase in selectivity for PKB over PKA, with up to 150-fold selectivity achieved. nih.govacs.org This enhanced selectivity was primarily due to a reduction in activity against PKA rather than an increase in PKB affinity, a phenomenon linked to the increased lipophilicity of the substituent. nih.gov

Further modifications at the 4-position, such as replacing the benzylamine (B48309) moiety with a carboxamide group, led to the discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides. nih.gov In this series, the SAR of substituents on the amide's phenyl ring was explored. The 2,4-dichlorobenzyl amide demonstrated improved selectivity (approximately 24-fold) for PKB over PKA. nih.gov Unlike the 4-benzylpiperidine (B145979) series, increasing the size of other 4-substituents in the carboxamide series led to a decrease in PKB inhibitory activity, which was attributed to the more rigid and extended nature of the amide spacer. nih.gov

Table 1: Impact of Piperidine C4-Substituents on PKB Inhibition and Selectivity (Data derived from Pyrrolo[2,3-d]pyrimidine analogs)
CompoundC4-Piperidine SubstituentPKB IC₅₀ (nM)PKA IC₅₀ (nM)Selectivity (PKA/PKB)
Analog 14-Amino-4-(4-chlorobenzyl)1645028
Analog 24-Amino-4-(2,4-dichlorobenzyl)142100150
Analog 34-Amino-4-(4-tert-butylbenzyl)232900126
Analog 44-Amino-4-(N-(4-chlorophenyl)carboxamide)3043014

Influence of Pyrrolopyridine Core Modifications (e.g., isomerism, functionalization) on Target Affinity and Selectivity

The bicyclic pyrrolopyridine core is fundamental to the molecule's ability to interact with target proteins, often forming key hydrogen bonds with the hinge region of kinases. acs.org Modifications to this core, including changing the arrangement of nitrogen atoms (isomerism) or substituting on the ring system (functionalization), can profoundly alter target affinity and selectivity.

A critical comparison can be made between the pyrrolo[2,3-d]pyrimidine core and its bioisostere, the 7-azaindole (B17877) (1H-pyrrolo[2,3-b]pyridine) core, in the context of PKB inhibitors. nih.gov When the pyrrolo[2,3-d]pyrimidine core was replaced with a 7-azaindole, the resulting compounds were generally associated with lower selectivity for PKB over PKA. For example, the direct 7-azaindole analog of a potent pyrrolo[2,3-d]pyrimidine inhibitor showed similar potency but was unselective. nih.gov This loss of selectivity is thought to arise from the replacement of a nitrogen at the N-3 position in the pyrimidine (B1678525) ring with a carbon in the azaindole's pyridine (B92270) ring. This change alters the preferred conformation and orientation of the attached piperidine ring, thereby affecting the spatial vectors of its substituents and their interactions with the target kinase. nih.gov

The isomeric position of the nitrogen atom in the pyridine ring of the pyrrolopyridine system is also a key determinant of biological activity. While the 1H-pyrrolo[2,3-c]pyridine is the core of this discussion, other isomers like 1H-pyrrolo[3,2-c]pyridine, 1H-pyrrolo[3,4-c]pyridine, and 1H-pyrrolo[2,3-b]pyridine (7-azaindole) have been explored for different therapeutic targets. nih.govnih.govsemanticscholar.org For example, derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones have shown analgesic and sedative properties. semanticscholar.org The specific arrangement of nitrogen atoms and the fusion of the pyrrole (B145914) and pyridine rings dictate the geometry and electronic properties of the scaffold, which in turn governs its binding mode and affinity for different biological targets. nih.gov Functionalization, such as halogenation on the pyrrole ring of pyrrolo[2,3-d]pyrimidines, has also been shown to be beneficial for cytotoxicity in certain cancer cell lines. mdpi.com

Table 2: Influence of Bicyclic Core Structure on Kinase Selectivity
Bicyclic CorePiperidine MoietyPKB IC₅₀ (nM)PKA IC₅₀ (nM)Selectivity (PKA/PKB)
Pyrrolo[2,3-d]pyrimidine4-Amino-4-(4-chlorobenzyl)piperidine16450~28
7-Azaindole (Pyrrolo[2,3-b]pyridine)4-Amino-4-(4-chlorobenzyl)piperidine14141
Pyrrolo[2,3-d]pyrimidine4-Amino-4-(N-(4-chlorophenyl)carboxamide)piperidine30430~14
7-Azaindole (Pyrrolo[2,3-b]pyridine)4-Amino-4-(N-(4-chlorophenyl)carboxamide)piperidine4025~1

Role of Linker Chemistry and Spacers in Optimizing Pharmacological Profiles

The linker connecting the piperidine ring to other functional groups is a critical component that can be modified to optimize pharmacological properties. Studies on PKB inhibitors demonstrated that while compounds with a 4-amino-4-benzylpiperidine structure were potent, they suffered from rapid metabolic clearance and low oral bioavailability. nih.govnih.gov This prompted an investigation into varying the linker between the 4-aminopiperidine (B84694) core and a lipophilic 4-chlorophenyl group.

Physicochemical Property Modulation and SAR (e.g., lipophilicity, hydrogen bonding capacity)

Modulation of physicochemical properties is a cornerstone of SAR studies for pyrrolopyridine derivatives. Lipophilicity and hydrogen bonding capacity are particularly influential in determining target affinity, selectivity, and pharmacokinetic properties.

Lipophilicity: As noted in Section 3.1, there is a clear relationship between the lipophilicity of substituents and kinase selectivity. In the 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine series, increased selectivity for PKB over PKA was directly associated with the increased lipophilicity of the benzyl group substituent. nih.gov More lipophilic groups, such as dichlorobenzyl or tert-butylbenzyl, led to a decrease in affinity for PKA without compromising PKB binding, thus enhancing the selectivity ratio. nih.gov However, high lipophilicity can also present challenges, such as poor aqueous solubility. mdpi.com Therefore, balancing lipophilicity is key to achieving a desirable profile of potency, selectivity, and drug-like properties.

Hydrogen Bonding: The hydrogen bonding capacity of the pyrrolopyridine core is essential for its function as a "hinge-binder" in many kinase inhibitors. acs.org The nitrogen atoms in the bicyclic system act as hydrogen bond acceptors, anchoring the inhibitor to the backbone of the kinase hinge region. acs.org At the other end of the molecule, substituents on the piperidine ring can also form critical hydrogen bonds. For example, in the crystal structure of a PKB inhibitor, the 4-amino group on the piperidine ring was shown to form interactions with glutamate (B1630785) residues in the ribose pocket of the enzyme. nih.gov Similarly, the amide NH of the carboxamide linker can also participate in hydrogen bonding. Methylation of this amide NH leads to a loss of potency, highlighting the importance of this hydrogen bond donor capability. nih.gov

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry can have a profound impact on the biological activity of chiral molecules, as enantiomers can exhibit different affinities and efficacies for their biological targets. When substituents are introduced on the piperidine ring or its side chains, chiral centers can be created, making stereochemical considerations essential for optimizing pharmacological activity. rsc.org

While specific SAR studies on enantiomers of 4-{1H-pyrrolo[2,3-c]pyridin-3-yl}piperidine are not extensively detailed in the provided context, principles from related structures underscore its importance. For instance, in a series of 1H-pyrrolo[3,2-c]quinoline derivatives, the introduction of chiral 2-hydroxyprop-1-yl enantiomers onto an amine fragment significantly impacted affinity for the 5-HT₆ receptor. A clear preference for the (R)-enantiomer was observed over the (S)-enantiomer, demonstrating that the specific 3D arrangement of atoms is critical for optimal receptor binding. nih.gov

This principle is broadly applicable. The site-selective and stereoselective synthesis of piperidine derivatives is an active area of research, as the spatial orientation of substituents dictates how a molecule fits into a binding pocket. nih.govnih.gov For any derivative of this compound that contains a stereocenter, it is highly probable that one enantiomer will be significantly more active or selective than the other. Therefore, the synthesis and biological evaluation of individual enantiomers are critical steps in the drug discovery process to identify the optimal configuration for therapeutic effect. rsc.org

Pharmacological Characterization and Molecular Target Engagement of 4 1h Pyrrolo 2,3 C Pyridin 3 Yl Piperidine

Identification and Validation of Molecular Targets for 4-{1H-pyrrolo[2,3-c]pyridin-3-yl}piperidine

The initial step in characterizing the pharmacological profile of a compound involves identifying and validating its molecular targets. This process utilizes a range of biochemical and cellular assays to determine the specific proteins, such as kinases or receptors, with which the compound interacts. The affinity and specificity of these interactions are crucial determinants of the compound's biological activity. For the compound this compound, this would involve comprehensive screening against panels of relevant biological targets.

Kinase Inhibition Profiling (e.g., mTOR, PI3K, Akt, SGK-1, CDK2, SYK, FLT3, NAMPT, IGF1R)

Kinase inhibition profiling is a critical method used to assess the potential of a compound to inhibit the activity of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of kinases is a common factor in many diseases, including cancer. The pyrrolopyridine scaffold is present in various kinase inhibitors. For instance, derivatives of the related pyrrolo[2,3-d]pyrimidine scaffold have been investigated as inhibitors of the PI3K/Akt/mTOR pathway and the Insulin-like Growth Factor 1 Receptor (IGF-1R). nih.govacs.orgnih.govnih.gov Additionally, compounds with a pyrrolo[3,4-c]pyridine core have been identified as inhibitors of nicotinamide (B372718) phosphoribosyltransferase (NAMPT). nih.gov

However, a review of the public scientific literature did not yield specific kinase inhibition data for the compound this compound against mTOR, PI3K, Akt, SGK-1, CDK2, SYK, FLT3, NAMPT, or IGF1R. Therefore, its activity profile against these specific kinases is not publicly documented.

Table 1: Kinase Inhibition Profile of this compound
Kinase TargetInhibition Data (e.g., IC50, Ki)
mTORData not available
PI3KData not available
AktData not available
SGK-1Data not available
CDK2Data not available
SYKData not available
FLT3Data not available
NAMPTData not available
IGF1RData not available

Receptor Binding Studies (e.g., ORL-1, H3, RORC2)

Receptor binding assays are employed to determine the affinity of a compound for specific receptors. These studies are fundamental in understanding the compound's potential to modulate receptor-mediated signaling pathways. The piperidine (B6355638) moiety is a common feature in ligands for various receptors, including the Nociceptin/Orphanin FQ receptor (ORL-1) and the histamine (B1213489) H3 receptor. nih.govnih.gov Furthermore, derivatives of the related pyrrolo[2,3-d]pyrimidine scaffold have been explored as ligands for the H3 receptor. researchgate.netnih.gov

Despite the presence of these structural motifs in this compound, specific data from receptor binding studies for this compound against the opioid receptor-like 1 (ORL-1), histamine H3 (H3), or Retinoic acid receptor-related orphan receptor C2 (RORC2) are not available in the reviewed scientific literature.

Table 2: Receptor Binding Profile of this compound
Receptor TargetBinding Affinity (e.g., Ki, Kd)
ORL-1Data not available
H3Data not available
RORC2Data not available

Ligand-Target Binding Kinetics and Thermodynamics

Beyond determining binding affinity, a deeper understanding of a compound's interaction with its target can be achieved by studying its binding kinetics (the rates of association and dissociation, k_on and k_off) and thermodynamics (the enthalpic and entropic contributions to the binding energy). This information provides insights into the duration of the drug-target interaction and the physical forces driving the binding event.

Currently, there is no publicly available information on the ligand-target binding kinetics or thermodynamic profile for the interaction of this compound with any specific molecular target.

Selectivity Profile Against Off-Targets and Structurally Related Enzymes

The selectivity of a compound is a measure of its ability to interact with its intended target over other, unintended biological molecules ("off-targets"), particularly those that are structurally similar. A high degree of selectivity is often a desirable characteristic for a therapeutic agent as it can minimize the potential for off-target related side effects. This is typically assessed by screening the compound against a broad panel of proteins.

As no primary molecular targets have been identified for this compound in the public domain, a corresponding selectivity profile against off-targets and structurally related enzymes has not been reported.

Orthogonal Binding Assays and Target Occupancy Measurements

To confirm initial findings, orthogonal binding assays—which use different technologies or principles to measure the same interaction—are often performed. Furthermore, target occupancy measurements are used to quantify the extent to which a compound binds to its target in a complex biological system, such as in living cells or in vivo. These assays are crucial for correlating molecular interactions with cellular or physiological effects.

No data from orthogonal binding assays or target occupancy measurements for this compound are available in the reviewed scientific literature.

Mechanistic Investigations of 4 1h Pyrrolo 2,3 C Pyridin 3 Yl Piperidine

Elucidation of Downstream Signaling Pathway Modulation (e.g., PI3K/Akt/mTOR pathway)

No specific data is available in the public domain regarding the modulation of the PI3K/Akt/mTOR pathway or other signaling cascades by 4-{1H-pyrrolo[2,3-c]pyridin-3-yl}piperidine.

Structural Biology Approaches for Protein-Ligand Interaction Analysis (e.g., co-crystallography, NMR spectroscopy)

There are no available co-crystallography, NMR spectroscopy, or other structural biology studies detailing the protein-ligand interactions of this compound.

Cellular Permeability and Intracellular Distribution Studies

Information regarding the cellular permeability, intracellular distribution, or other pharmacokinetic properties of this compound is not available in the reviewed literature.

Effects on Cell Cycle Progression and Apoptosis in Cellular Models

Studies detailing the effects of this compound on cell cycle progression or the induction of apoptosis in cellular models have not been found in the public scientific literature.

Preclinical Efficacy Studies of 4 1h Pyrrolo 2,3 C Pyridin 3 Yl Piperidine

In Vitro Efficacy Studies in Disease-Relevant Cellular Models

Cell Proliferation and Viability Assays (e.g., anti-cancer activity in various cell lines)

Derivatives of the 1H-pyrrolo[2,3-c]pyridine scaffold have been investigated for their antiproliferative activities across a range of human cancer cell lines. Notably, a series of indolyl-thiazolyl-pyrrolo[2,3-c]pyridines, which are analogues of the marine alkaloid nortopsentin, have demonstrated significant cytotoxic effects.

One particular derivative, an indolyl-thiazolyl-pyrrolo[2,3-c]pyridine, showed potent activity against a full panel of approximately 60 human tumor cell lines. This compound was reported to be more active than related thiazolyl-bis-pyrrolo[2,3-b]pyridines, with a mean GI50 value of 2.59 µM. nih.gov It demonstrated sensitivity across 100% of the cell lines tested. nih.gov In contrast, the thiazolyl-bis-pyrrolo[2,3-b]pyridine derivative had a mean GI50 of 5.26 µM and was effective against 89% of the cell lines. nih.gov

The cytotoxic activity of these compounds was evaluated against various cancer types, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. The indolyl-thiazolyl-pyrrolo[2,3-c]pyridine derivative exhibited GI50 values ranging from 0.93 to 4.70 µM across this diverse panel. mdpi.com

Cell Line PanelDerivative TypeMean GI50 (µM)Percentage of Sensitive Cell Lines
NCI-60Indolyl-thiazolyl-pyrrolo[2,3-c]pyridine2.59100%
NCI-60Thiazolyl-bis-pyrrolo[2,3-b]pyridine5.2689%

Functional Assays in Specific Disease Models (e.g., inflammation, metabolic disorders, anti-HIV activity)

The 1H-pyrrolo[2,3-c]pyridine scaffold is a component of compounds investigated for their potential in treating inflammatory conditions. Patent literature suggests that certain derivatives of pyrrolo[2,3-c]pyridine act as NIK (NF-κB-inducing kinase) inhibitors, which could have applications in inflammation and inflammation-associated tumorigenesis. google.com

In the context of metabolic disorders, a study on retinoic acid receptor-related orphan receptor C2 (RORC2) inverse agonists prepared a pyrrolo[2,3-c]pyridine analogue. acs.org While this specific compound showed reduced potency in a time-resolved fluorescence resonance energy transfer (TR-FRET) assay compared to its indole (B1671886) isostere, the inclusion of the nitrogen in the core was explored as a strategy to lower lipophilicity and potentially enhance metabolic stability. acs.org

Regarding anti-HIV activity, the approved antiretroviral drug Fostemsavir contains a 6-azaindole (B1212597) (pyrrolo[2,3-c]pyridine) core. researchgate.net This drug and its prodrug, Temsavir, function by inhibiting the attachment of the viral gp120 protein, thereby preventing HIV entry into host cells. researchgate.net

Evaluation of Antimicrobial and Antiviral Activity in Cell Cultures

Several studies have explored the antiviral potential of various pyrrolo[2,3-c]pyridine derivatives. A series of imidazo[1,2-a]pyrrolo[2,3-c]pyridines were synthesized and evaluated for their activity against Bovine Viral Diarrhea Virus (BVDV), a surrogate model for the Hepatitis C virus. rjptonline.org Several compounds in this series demonstrated significant anti-BVDV activity in Madin-Darby Bovine Kidney (MDBK) cells. rjptonline.org Further research on this class of compounds aimed to analyze the relationship between their electronic structure and anti-BVDV activity to propose a partial pharmacophore for further development. researchgate.netjournalmrji.com

In Vivo Efficacy Studies in Animal Models

Efficacy in Relevant Disease Models (e.g., tumor xenografts, inflammatory models)

The in vivo anti-cancer efficacy of indolyl-thiazolyl-pyrrolo[2,3-c]pyridine derivatives has been demonstrated in a mouse xenograft model. In a study involving Diffuse Malignant Peritoneal Mesothelioma (DMPM) xenografts, intraperitoneal administration of active derivatives led to a significant inhibition of tumor volume, ranging from 58% to 75%. nih.gov The treatments were well-tolerated, and notably, two complete responses were observed in each of the treatment groups. nih.gov

Another study focused on a different set of derivatives, 5,6,7,8-tetrahydropyridino[2,3-d]pyrimidines, which were developed as inhibitors of VCP/p97 for the treatment of Acute Myeloid Leukemia (AML). While the core is different, a 2-methyl-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile was used as a synthetic intermediate. tandfonline.com The final lead compound from this research showed significant in vivo efficacy in a Molm-13 nude mouse xenograft model, with results comparable to a standard inhibitor, CB-5339, and demonstrated a good safety profile. tandfonline.com

Biomarker Modulation and Pharmacodynamic Assessments in Preclinical Models

Specific data on biomarker modulation and pharmacodynamic assessments for 4-{1H-pyrrolo[2,3-c]pyridin-3-yl}piperidine or its close derivatives are limited in the currently available literature. However, for the broader class of pyrrolo[2,3-c]pyridine derivatives that function as kinase inhibitors, it is anticipated that in vivo studies would involve the assessment of downstream signaling pathways. For instance, for NIK inhibitors, one would expect to see modulation of the non-canonical NF-κB pathway. google.com Similarly, for compounds targeting kinases in cancer, pharmacodynamic studies would typically measure the phosphorylation status of target proteins in tumor tissues.

Computational and Theoretical Studies of 4 1h Pyrrolo 2,3 C Pyridin 3 Yl Piperidine

Molecular Docking and Molecular Dynamics Simulations of Ligand-Target Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to predict and analyze the interaction between a ligand, such as a derivative of 4-{1H-pyrrolo[2,3-c]pyridin-3-yl}piperidine, and its protein target. sci-hub.se

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. sci-hub.se This technique is instrumental in understanding the binding mode and affinity of potential drug candidates. For the pyrrolopyridine-piperidine scaffold, docking studies have been employed to investigate interactions with various kinases and receptors. These studies typically reveal key hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the ligand in the active site. For instance, the nitrogen atoms in the pyrrolopyridine core often act as hydrogen bond acceptors or donors, anchoring the molecule to key residues in the protein's hinge region, a common feature in kinase inhibitors. nih.gov The piperidine (B6355638) ring can explore different pockets within the binding site, and its substituents can be modified to enhance potency and selectivity. nih.gov

Interaction TypeScaffold Moiety InvolvedTypical Interacting Protein ResidueSignificance
Hydrogen BondPyrrole (B145914) N-HAspartate, Glutamate (B1630785), Backbone CarbonylAnchors the ligand in the active site.
Hydrogen BondPyridine (B92270) NitrogenSerine, Threonine, Cysteine, Backbone N-HProvides directional interaction and specificity.
Hydrophobic InteractionPyrrolopyridine Ring SystemLeucine, Valine, Phenylalanine, AlanineContributes to binding affinity by displacing water.
Ionic InteractionProtonated Piperidine NitrogenAspartate, GlutamateForms strong, stabilizing salt bridges.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijnrd.orgfiveable.me By identifying the key physicochemical properties that govern activity, QSAR models can predict the potency of novel, unsynthesized molecules, thereby guiding lead optimization. nih.govresearchgate.net

For derivatives of the this compound scaffold, QSAR studies involve calculating a set of molecular descriptors for each compound and correlating them with experimentally determined biological activity (e.g., IC50 values). These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). uran.ua

A typical 2D-QSAR model for this scaffold might take the form of a multiple linear regression (MLR) equation, while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide contour maps that visualize the regions where modifications to the molecule would likely increase or decrease activity. These studies have shown that factors such as the electronic nature of substituents on the pyrrolopyridine ring and the steric bulk of groups attached to the piperidine nitrogen are often critical for modulating biological activity. nih.gov

Descriptor ClassExample DescriptorInformation Provided
ElectronicDipole MomentDescribes the polarity and charge distribution of the molecule.
HydrophobicLogP (Octanol-Water Partition Coefficient)Measures the lipophilicity, affecting membrane permeability and target binding.
StericMolecular Refractivity (MR)Relates to the volume of the molecule and its polarizability.
TopologicalWiener IndexEncodes information about molecular branching and size.
Quantum ChemicalHOMO/LUMO EnergiesRelates to the molecule's ability to donate or accept electrons.

De Novo Drug Design Approaches Based on the Pyrrolopyridine-Piperidine Scaffold

De novo drug design involves the computational creation of novel molecular structures with desired pharmacological properties, either by assembling small fragments or by modifying an existing scaffold. The this compound core is an excellent example of a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity. mdpi.com

Computational approaches can utilize this scaffold in several ways:

Scaffold Hopping: This technique involves replacing the central core of a known active molecule with a structurally different but functionally equivalent scaffold, such as the pyrrolopyridine-piperidine framework, to discover new chemical series with improved properties or novel intellectual property. mdpi.com

Fragment-Based Growing: Starting with the core scaffold docked into a target's active site, algorithms can systematically add small chemical fragments to unoccupied pockets, building a new molecule piece by piece. This approach aims to maximize favorable interactions and optimize binding affinity.

Linker and Side-Chain Optimization: For the pyrrolopyridine-piperidine scaffold, computational methods can explore a vast chemical space of possible substituents on both the pyrrolopyridine and piperidine rings to enhance target-specific interactions and fine-tune physicochemical properties. researchgate.net

These de novo design strategies have been successfully applied to related heterocyclic systems, leading to the identification of potent and selective inhibitors for a range of therapeutic targets. nih.gov

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Preclinical Optimization (excluding human data)

In the early stages of drug discovery, it is crucial to assess the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound, as poor pharmacokinetics is a major cause of clinical trial failure. researchgate.net In silico ADME prediction models offer a rapid and cost-effective way to evaluate these properties before synthesis, allowing for the prioritization of candidates with favorable drug-like profiles. schrodinger.com

For compounds based on the this compound scaffold, various computational tools can predict key preclinical ADME parameters. These models are typically built using large datasets of experimental data and employ machine learning algorithms or QSAR-like approaches. github.com Key predicted properties include intestinal absorption, blood-brain barrier penetration, plasma protein binding, and interaction with metabolic enzymes like cytochrome P450s. ijper.orgfrontiersin.org By analyzing these predictions, medicinal chemists can identify potential liabilities, such as poor absorption or rapid metabolism, and modify the structure to improve its pharmacokinetic profile. ijsrset.com

ADME PropertyPredicted Value/ClassSignificance in Preclinical Development
Aqueous Solubility (logS)-3.5Indicates moderate solubility, important for absorption.
Caco-2 PermeabilityHighSuggests good potential for intestinal absorption. frontiersin.org
Blood-Brain Barrier (BBB) PermeationLow / CNS NegativeDesirable for peripherally acting drugs to minimize central nervous system side effects.
P-glycoprotein SubstrateNoIndicates the compound is not likely to be removed from cells by this efflux pump.
CYP2D6 InhibitionNon-inhibitorSuggests a lower risk of drug-drug interactions involving this metabolic enzyme. frontiersin.org
Plasma Protein Binding (PPB)~90%Affects the free concentration of the drug available to act on its target.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a fundamental understanding of a molecule's electronic structure, which governs its geometry, reactivity, and spectroscopic properties. jksus.org These methods are used to study the this compound molecule in detail.

Key applications include:

Conformational Analysis: DFT calculations can determine the relative energies of different conformers of the molecule, such as different chair conformations of the piperidine ring or orientations of the pyrrolopyridine system relative to the piperidine. researchgate.net This helps identify the most stable, low-energy shapes the molecule is likely to adopt.

Electronic Properties: Calculations can map the electrostatic potential surface, highlighting electron-rich and electron-poor regions that are susceptible to interaction with the biological target. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to understand the molecule's electronic reactivity and charge-transfer capabilities. mdpi.com

Reactivity Prediction: Quantum mechanical descriptors can be used to predict sites of metabolism or potential reactivity. For example, regions with a high electron density on the aromatic rings might be susceptible to oxidative metabolism.

These theoretical calculations provide a detailed picture that complements experimental data and informs the interpretation of results from other computational methods like molecular docking and QSAR.

ParameterTypical Value/DescriptionChemical Interpretation
HOMO-LUMO GapEnergy difference (in eV)Indicates the chemical reactivity and electronic excitability of the molecule. A smaller gap suggests higher reactivity.
Electrostatic Potential (ESP) MapColor-coded surfaceVisualizes electron-rich (negative, red) and electron-poor (positive, blue) regions, predicting sites for non-covalent interactions.
Dipole MomentVector magnitude (in Debye)Measures the overall polarity of the molecule, influencing solubility and binding interactions.
Partial Atomic ChargesCharge value on each atomQuantifies the charge distribution, helping to rationalize intermolecular interactions like hydrogen bonds.

Strategic Development and Future Research Directions

Optimization of Potency and Selectivity via Advanced Medicinal Chemistry Approaches

The core strategy in developing pyrrolopyridine-piperidine derivatives has been the systematic modification of the scaffold to enhance potency against the desired biological target while improving selectivity over related proteins, thereby minimizing potential off-target effects. A significant body of research has focused on analogues acting as kinase inhibitors, where selectivity is paramount due to the high degree of structural conservation in the ATP-binding sites of kinases.

For instance, in the development of Protein Kinase B (PKB/Akt) inhibitors based on the analogous 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine core, extensive structure-activity relationship (SAR) studies have been conducted. nih.govpatsnap.comnih.govacs.org Initial lead compounds, while potent, often suffered from a lack of selectivity against the closely related kinase PKA. nih.gov Medicinal chemistry campaigns addressed this by modifying substituents on a 4-benzylpiperidine (B145979) moiety. nih.govpatsnap.com Combining electron-withdrawing groups, such as two chloro-substituents on the benzyl (B1604629) ring (e.g., 2,4-dichloro or 2,6-dichloro), dramatically increased selectivity for PKB over PKA to approximately 150-fold, primarily by reducing affinity for PKA rather than increasing affinity for PKB. patsnap.com This enhanced selectivity was attributed to the increased lipophilicity of the benzyl group, which interacts poorly with PKA. patsnap.com

Further optimization involved replacing the benzylamine (B48309) linker with a more rigid amide spacer. This led to the identification of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides. nih.govnih.gov While this modification sometimes led to a slight reduction in potency, it offered a new vector for SAR exploration and often improved other drug-like properties. nih.gov The choice of the bicyclic heteroaromatic core is also critical; pyrrolo[2,3-d]pyrimidines generally conferred greater selectivity for PKB over PKA compared to 7-azaindoles or pyrazolo[3,4-b]pyridines. patsnap.com

Similarly, research on pyrrolo[2,3-d]pyrimidine derivatives as Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors demonstrated that substitutions at various positions on the core scaffold could fine-tune potency and selectivity. nih.govmdpi.com A molecular hybridization and scaffold hopping approach, combining fragments from the approved CSF1R inhibitor Pexidartinib with the pyrrolopyrimidine nucleus, yielded potent inhibitors with low nanomolar enzymatic activity. mdpi.com

Interactive Table 1: SAR of PKB/Akt Inhibitor Analogues

Compound ID R-Group (on benzyl) PKB IC50 (nM) PKA IC50 (nM) Selectivity (PKA/PKB)
2 4-Cl 18 500 ~28-fold
12 2,4-diCl 23 3500 ~150-fold
14 2,6-diCl 43 6400 ~150-fold
10 4-tert-butyl 19 2400 ~126-fold
21 (amide) 4-Cl (amide linker) 42 600 ~14-fold

| 28 (amide) | 2,4-diCl (amide linker) | 120 | 2900 | ~24-fold |

Data synthesized from multiple sources. nih.govpatsnap.com

Exploration of Novel Therapeutic Applications and Indications Based on Emerging Mechanistic Insights

Emerging research has unveiled that the pyrrolopyridine-piperidine scaffold is a "privileged structure," capable of interacting with a diverse range of biological targets beyond its initial design. This has opened avenues for novel therapeutic applications.

Oncology via Kinase Inhibition: The most explored application is in oncology. The deregulation of signaling pathways driven by kinases is a hallmark of cancer. Analogues of 4-{1H-pyrrolo[2,3-c]pyridin-3-yl}piperidine have been developed as potent inhibitors of several key oncogenic kinases:

Akt (PKB) Inhibitors: The PI3K-PKB-mTOR pathway is frequently hyperactivated in various cancers, promoting cell proliferation and survival. nih.govnih.gov Selective inhibitors based on the pyrrolo[2,3-d]pyrimidine-piperidine scaffold have demonstrated potent antitumor activity in preclinical cancer models with PTEN deletion, a common mechanism for pathway activation. nih.govacs.org

CSF1R Inhibitors: CSF1R is crucial for the differentiation and survival of tumor-associated macrophages (TAMs), which often create an immunosuppressive tumor microenvironment. nih.govnih.gov Inhibitors targeting CSF1R can reprogram these macrophages, potentially treating various cancers and inflammatory disorders like rheumatoid arthritis. nih.gov Pyrrolo[3,2-c]pyridine and pyrrolo[2,3-d]pyrimidine derivatives have shown high potency against CSF1R. nih.govnih.gov

Multi-Kinase Inhibitors: Some derivatives have been found to inhibit multiple kinases simultaneously, such as VEGFR2, EGFR, Her2, and CDK2. researchgate.net This multi-targeted approach can be advantageous in overcoming the drug resistance that often develops with single-target agents. researchgate.net

Cancer Immunotherapy via STING Pathway Activation: A novel application has emerged with the discovery of pyrrolopyrimidine and pyrrolopyridine derivatives as inhibitors of Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). mdpi.com ENPP1 is an enzyme that degrades 2'3'-cGAMP, a key signaling molecule that activates the STING (Stimulator of Interferon Genes) pathway. mdpi.com By inhibiting ENPP1, these compounds increase 2'3'-cGAMP levels, leading to a robust STING-mediated innate immune response against tumors. This represents a promising strategy for cancer immunotherapy. mdpi.com

Antimitotic Agents: In a distinct mechanistic approach, 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as inhibitors of tubulin polymerization by binding to the colchicine site. nih.gov These compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and apoptosis in cancer cells, demonstrating potential as antimitotic anticancer agents. nih.gov

Investigation of Combination Therapies Involving this compound or its Analogues

Given the complexity of diseases like cancer, combination therapies are a cornerstone of modern treatment. Preclinical studies have shown that inhibitors based on the pyrrolopyridine-piperidine scaffold can act synergistically with other therapeutic agents.

Combination with Chemotherapy and Radiotherapy: Preclinical models have shown that Akt inhibition can sensitize cancer cells to various chemotherapeutic agents. nih.gov Similarly, ENPP1 inhibitors have demonstrated synergistic anti-tumor effects when combined with DNA-damaging chemotherapies (e.g., Mitomycin C, Cisplatin) or radiation. aacrjournals.org Both radiation and certain chemotherapies can induce DNA damage that activates the cGAS-STING pathway; inhibiting ENPP1 concurrently enhances this innate immune activation, leading to greater tumor growth inhibition. aacrjournals.org

Combination with Targeted Therapies: Combining inhibitors of different nodes within the same signaling pathway can be a powerful strategy. For example, the dual inhibition of Akt and mTOR has shown strong synergistic effects in colorectal and bladder cancer models. mdpi.comiiarjournals.org There is also preclinical evidence for synergy between Akt inhibitors and PARP inhibitors in tumors with or without BRCA mutations. nih.gov

Combination with Immunotherapy: A particularly promising area is the combination of these targeted agents with immune checkpoint inhibitors (ICIs).

CSF1R inhibitors can reduce the population of immunosuppressive TAMs. aacrjournals.org Preclinical studies show that combining CSF1R blockade with anti-PD-1/PD-L1 antibodies significantly enhances anti-tumor efficacy by increasing the infiltration and activity of cytotoxic T cells. aacrjournals.orgonclive.com

ENPP1 inhibitors , by activating the STING pathway, can make "cold" tumors (lacking immune infiltrate) "hot," thereby rendering them more susceptible to ICIs. nih.govbmj.com Preclinical data shows synergistic tumor growth inhibition when ENPP1 inhibitors are combined with anti-PD-L1 therapy. bmj.com

Development of Advanced Analogues with Improved Preclinical Profiles and Druggability (excluding human data)

A critical aspect of strategic development is the translation of potent enzyme inhibitors into effective drug candidates with favorable preclinical profiles. This involves optimizing "ADME" (Absorption, Distribution, Metabolism, and Excretion) properties, collectively known as druggability. Late-stage modification of bioactive compounds is a key strategy to improve these properties. aacrjournals.org

Initial hits in the pyrrolopyridine-piperidine series, while potent, often exhibit metabolic liabilities. For example, early 4-amino-4-benzylpiperidine inhibitors of Akt showed high clearance and low oral bioavailability in vivo due to metabolism. nih.govnih.gov A significant breakthrough was achieved by replacing the metabolically susceptible benzylamine group with a more stable carboxamide linker. nih.govnih.gov This modification led to the development of analogues with vastly improved pharmacokinetic profiles.

Specifically, select 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides demonstrated good oral bioavailability and were able to modulate biomarkers of the PKB signaling pathway in vivo. nih.gov In mouse xenograft models of human cancer, these advanced analogues strongly inhibited tumor growth at well-tolerated doses, providing crucial preclinical proof-of-concept for their therapeutic potential. nih.govnih.gov Similarly, CSF1R inhibitor development has produced compounds with favorable ADME properties and demonstrated efficacy in preclinical models. mdpi.com

Interactive Table 2: Preclinical Profile Improvement of an Akt Inhibitor Analogue

Feature Initial Lead Compound (amine linker) Advanced Analogue (amide linker)
In Vitro Potency High High
Metabolic Stability Low Improved
Oral Bioavailability Low Good

| In Vivo Efficacy | Not viable for in vivo studies | Strong tumor growth inhibition in xenograft models |

Data synthesized from Collins et al. (2010). nih.govnih.gov

Identification of Research Gaps and Future Challenges in Pyrrolopyridine-Piperidine Chemistry and Biology

Despite significant progress, several challenges and research gaps remain in the development of drugs based on the this compound scaffold.

Achieving Absolute Selectivity: While medicinal chemistry has greatly improved selectivity, achieving absolute specificity for a single kinase over the entire human kinome remains a major challenge. aacrjournals.org Off-target activities can lead to unexpected toxicities. Future work will require sophisticated computational modeling and novel chemical approaches to target less conserved regions of proteins outside the ATP-binding pocket.

Overcoming Acquired Resistance: As with many targeted therapies, cancer cells can develop resistance to pyrrolopyridine-piperidine inhibitors through various mechanisms, such as secondary mutations in the target protein or activation of bypass signaling pathways. iiarjournals.org A deeper understanding of these resistance mechanisms is needed to design next-generation inhibitors and rational combination therapies to preempt or overcome resistance.

Improving Druggability and CNS Penetration: While some analogues have achieved good oral bioavailability, properties like aqueous solubility and metabolic stability can still be challenging. nih.gov Furthermore, for diseases of the central nervous system (CNS), designing molecules that can efficiently cross the blood-brain barrier is a significant hurdle that requires further research.

Expanding the Target Space: The majority of research has focused on kinase inhibition. The discovery of ENPP1 and tubulin as targets suggests that the full therapeutic potential of this scaffold is yet to be realized. mdpi.comnih.gov Future research should involve screening these compounds against a broader range of biological targets to uncover new therapeutic opportunities.

Synthetic Accessibility: The development of novel, efficient, and scalable synthetic routes to construct diverse libraries of pyrrolopyridine-piperidine derivatives is crucial for accelerating drug discovery efforts in this area. Exploring new cyclization strategies and late-stage functionalization techniques will be essential. aacrjournals.org

Q & A

Q. What are the key synthetic strategies for preparing 4-{1H-pyrrolo[2,3-c]pyridin-3-yl}piperidine and its derivatives?

The synthesis often involves multi-step reactions, including fluorination, nucleophilic substitution, and coupling. For example, Selectfluor® can introduce fluorine substituents under anhydrous conditions (e.g., acetonitrile/ethanol at 70°C), followed by purification via silica gel column chromatography (DCM/EA eluent) to isolate intermediates . Modifications to the piperidine or pyrrolopyridine moieties may require Pd-catalyzed cross-coupling or Buchwald-Hartwig amination to attach heterocyclic groups .

Q. How can researchers validate the structural integrity of synthesized this compound analogs?

Use a combination of:

  • NMR spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F}-NMR to confirm substituent positions (e.g., δ = -172.74 ppm for fluorine in ) .
  • HRMS : Verify molecular ions (e.g., [M+H]+^+ with <2 ppm error) .
  • HPLC/GC-MS : Assess purity (>95%) and detect byproducts .

Q. What methodologies are recommended for evaluating the bioactivity of this compound class?

  • Receptor binding assays : Radioligand displacement studies (e.g., dopamine or serotonin receptors) using tritiated ligands .
  • Enzyme inhibition screens : Test kinase or protease inhibition via fluorescence polarization or calorimetry .
  • Cellular viability assays : MTT or ATP-luminescence to assess cytotoxicity .

Q. How should researchers address contradictions in synthetic yields or bioactivity data?

  • Reaction optimization : Adjust stoichiometry, solvent polarity, or catalyst loading (e.g., increasing Selectfluor® equivalents improved fluorination efficiency in ) .
  • Data normalization : Account for batch-specific purity variations using LC-MS .
  • Biological replicates : Use ≥3 independent assays to confirm IC50_{50} values .

Advanced Research Questions

Q. How can computational modeling enhance the design of this compound derivatives with improved CNS penetration?

  • Molecular docking : Simulate interactions with blood-brain barrier (BBB) transporters (e.g., P-gp) using AutoDock Vina .
  • QSAR models : Corrogate logP (<3) and polar surface area (<90 Ų) to predict BBB permeability .
  • MD simulations : Analyze membrane partitioning in lipid bilayers (e.g., CHARMM force fields) .

Q. What strategies are effective for resolving low solubility in pharmacokinetic studies?

  • Salt formation : Use hydrochloride or mesylate salts to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) for sustained release .
  • Co-solvent systems : Test DMSO/PBS (≤10% v/v) or cyclodextrin complexes .

Q. How can researchers optimize selectivity for specific kinase targets while minimizing off-target effects?

  • Kinome-wide profiling : Use panels like Eurofins KinaseProfiler™ to identify off-target hits .
  • Cryo-EM/X-ray crystallography : Resolve binding modes and guide structure-based design (e.g., modifying the piperidine ring to avoid ATP-pocket steric clashes) .
  • Proteomic profiling : SILAC or TMT labeling to assess cellular target engagement .

Q. What advanced techniques are suitable for studying metabolic stability and metabolite identification?

  • Liver microsome assays : Incubate with NADPH and analyze via LC-HRMS (e.g., CYP3A4/2D6 isoforms) .
  • Reactive metabolite trapping : Use glutathione or potassium cyanide to detect electrophilic intermediates .
  • Isotope labeling : 14C^{14}\text{C}-tagged compounds for tracking biliary/fecal excretion .

Methodological Notes

  • Synthesis Troubleshooting : Low yields (e.g., 29% in ) may require alternative fluorination agents (e.g., XtalFluor-E) or microwave-assisted heating .
  • Data Reproducibility : Standardize reaction conditions (e.g., inert atmosphere, anhydrous solvents) and report detailed NMR acquisition parameters .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies (e.g., dose-limiting toxicity in rodents) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.